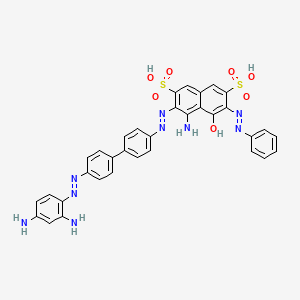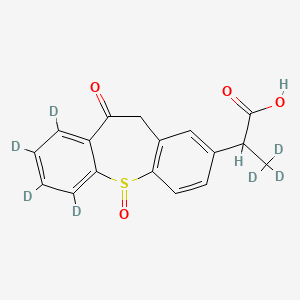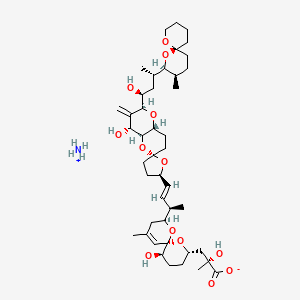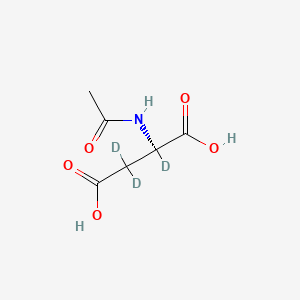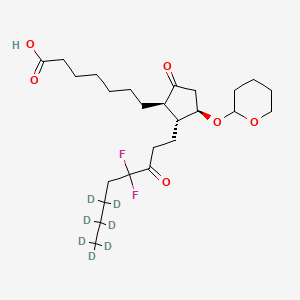
O-Tetrahydropyranyl Lubiprostone-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Tetrahydropyranyl Lubiprostone-d7 is a deuterium-labeled derivative of O-Tetrahydropyranyl Lubiprostone. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. The deuterium atoms in the compound provide a unique advantage in tracing and analyzing biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Tetrahydropyranyl Lubiprostone-d7 involves several steps, starting from the precursor Lubiprostone. The process typically includes:
Protection of Hydroxyl Groups: The hydroxyl groups of Lubiprostone are protected using tetrahydropyranyl (THP) groups to form O-Tetrahydropyranyl Lubiprostone.
Deuterium Labeling: The protected compound is then subjected to deuterium exchange reactions to replace specific hydrogen atoms with deuterium. This step often involves the use of deuterated reagents and solvents under controlled conditions to ensure selective labeling.
Deprotection: Finally, the THP groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the precursor Lubiprostone.
Protection and Labeling: Protection of hydroxyl groups and subsequent deuterium labeling using industrial-grade reagents and equipment.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
O-Tetrahydropyranyl Lubiprostone-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in studying its metabolic pathways.
Reduction: Reduction reactions can be used to study the stability and reactivity of the compound under different conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the deuterium atoms, to study isotope effects.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to study substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can lead to fully or partially reduced products.
Applications De Recherche Scientifique
O-Tetrahydropyranyl Lubiprostone-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Helps in tracing metabolic pathways and understanding the biochemical interactions of Lubiprostone in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Lubiprostone.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of O-Tetrahydropyranyl Lubiprostone-d7 is similar to that of Lubiprostone. It primarily acts by activating chloride channels in the gastrointestinal tract, leading to increased fluid secretion and improved bowel movement. The deuterium labeling allows for detailed studies of its interaction with molecular targets and pathways, providing insights into its pharmacodynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lubiprostone: The non-deuterated form of the compound, used clinically for treating chronic constipation.
O-Tetrahydropyranyl Lubiprostone: The precursor compound used in the synthesis of the deuterated derivative.
Uniqueness
O-Tetrahydropyranyl Lubiprostone-d7 is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracing in metabolic studies, making it a valuable tool in both academic and industrial research.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can leverage its unique properties to advance scientific knowledge and develop new therapeutic strategies.
Propriétés
Formule moléculaire |
C25H40F2O6 |
|---|---|
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)/t18-,19-,21-,24?/m1/s1/i1D3,2D2,3D2 |
Clé InChI |
KPXLSWFJVXGWOV-QKDWIZOESA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)OC2CCCCO2)(F)F |
SMILES canonique |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


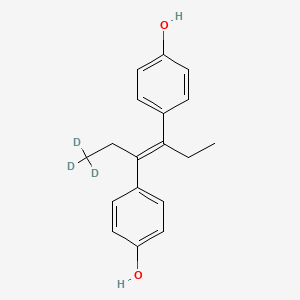
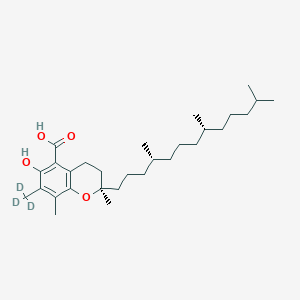





![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
